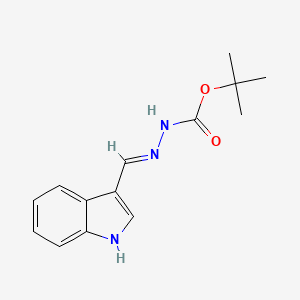
tert-butyl 2-(1H-indol-3-ylmethylene)hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate is a chemical compound that belongs to the class of hydrazinecarboxylates It features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate typically involves the condensation of tert-butyl hydrazinecarboxylate with an indole derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The hydrazine group can be reduced under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while reduction of the hydrazine group can yield the corresponding amine.
Applications De Recherche Scientifique
Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole moiety. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl (1-methyl-1H-indol-3-yl)carbamate: Another indole derivative with similar structural features.
Tert-butyl 3-(1H-indol-3-yl)piperidine-1-carboxylate: A compound with a piperidine ring attached to the indole moiety.
Uniqueness
Tert-butyl (2E)-2-(1H-indol-3-ylmethylene)hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H17N3O2 |
|---|---|
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-1H-indol-3-ylmethylideneamino]carbamate |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)19-13(18)17-16-9-10-8-15-12-7-5-4-6-11(10)12/h4-9,15H,1-3H3,(H,17,18)/b16-9+ |
Clé InChI |
ZXTRHVMIHVMJKJ-CXUHLZMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
SMILES canonique |
CC(C)(C)OC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


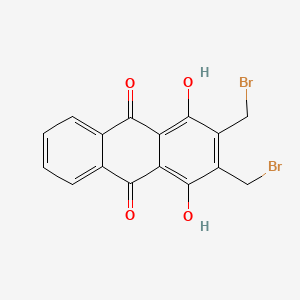
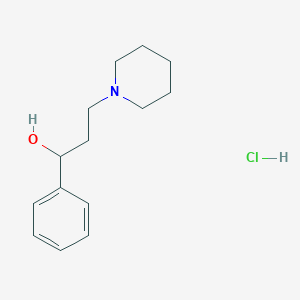

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)
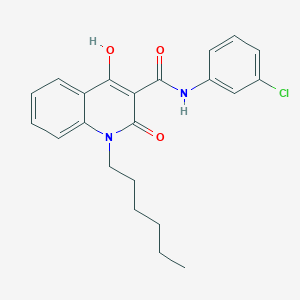


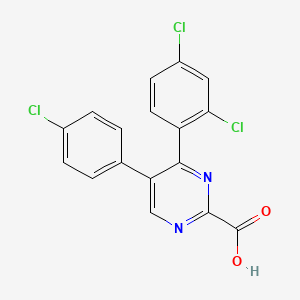
![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)

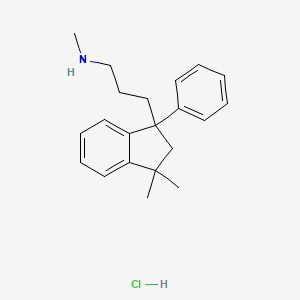
![N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
